molecular formula C22H26N4O4S B2707509 4-methoxy-3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 1021060-05-8

4-methoxy-3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2707509
CAS No.: 1021060-05-8
M. Wt: 442.53
InChI Key: DFYULJIWJOQVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a methoxy group at the 4-position and a methyl group at the 3-position on the benzene ring. The sulfonamide nitrogen is linked to a phenyl group substituted with a 2-methyl-6-propoxypyrimidin-4-ylamino moiety.

Key structural attributes:

  • Sulfonamide backbone: Imparts hydrogen-bonding capacity and metabolic stability.
  • Pyrimidine substituent: Enhances binding to biological targets via π-π stacking and hydrophobic interactions.
  • Propoxy group: Likely improves solubility compared to shorter alkoxy chains (e.g., methoxy or ethoxy) .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-5-12-30-22-14-21(23-16(3)24-22)25-17-6-8-18(9-7-17)26-31(27,28)19-10-11-20(29-4)15(2)13-19/h6-11,13-14,26H,5,12H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYULJIWJOQVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H26N4O4SC_{22}H_{26}N_{4}O_{4}S and a molecular weight of approximately 446.54 g/mol. Its structure features a sulfonamide group, which is often associated with various pharmacological activities, including inhibition of carbonic anhydrases (CAs) and potential antiviral effects.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds within the N-phenylbenzamide class. For instance, derivatives like IMB-0523 demonstrated significant anti-HBV (Hepatitis B Virus) activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, suggesting that similar mechanisms may be applicable to this compound .

Table 1: Antiviral Activity Comparison

CompoundVirus TypeIC50 (µM)Reference
IMB-0523HBV (wild-type)1.99
IMB-0523HBV (drug-resistant)3.30
LamivudineHBV (wild-type)7.37

Anticancer Activity

The sulfonamide moiety is known for its role in cancer therapy, particularly through the inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis. Studies on similar compounds have shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 2: Anticancer Activity Overview

CompoundCancer TypeMechanism of ActionReference
Various SulfonamidesMultiple typesCA inhibition, apoptosis induction

Case Studies

In a notable study involving related compounds, researchers synthesized a series of N-substituted benzenesulfonamides and evaluated their binding affinities to different isoforms of carbonic anhydrases. The results indicated that some derivatives exhibited significantly higher binding affinities, suggesting potential for therapeutic applications in cancer treatment .

Pharmacokinetics

Preliminary pharmacokinetic studies on similar compounds indicate favorable profiles, including low toxicity and good bioavailability. For instance, IMB-0523 showed an LD50 value of 448 mg/kg in mice, indicating a relatively safe therapeutic window .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Differences Solubility (Predicted) Bioactivity Relevance
Target Compound 4-Methoxy-3-methyl benzene, 6-propoxy pyrimidine Moderate (logP ~3.5*) Likely kinase inhibition due to pyrimidine and sulfonamide motifs
N-(4-Methoxyphenyl)benzenesulfonamide () Lacks pyrimidine; simpler methoxyphenyl group High aqueous solubility (logP ~2.0) Antimicrobial activity demonstrated in sulfonamide class
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () Fluorophenyl, isopropyl pyrimidine, methylsulfonamide Low (logP ~4.2) Enhanced target selectivity via fluorine substitution
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Pyrazolo-pyrimidine core, fluorobenzamide Moderate (logP ~3.0) Anticancer activity via kinase inhibition

*Predicted logP based on substituent contributions (e.g., propoxy: +0.5 vs. methoxy: +0.0) .

Bioactivity and Binding Affinity

  • Pyrimidine vs. Pyrazolo-Pyrimidine: The target compound’s pyrimidine ring may offer weaker kinase binding compared to pyrazolo-pyrimidine derivatives (e.g., ), which exhibit nanomolar IC50 values in kinase assays due to fused heterocyclic systems .
  • Propoxy vs. Methoxy: The 6-propoxy group in the target compound likely enhances membrane permeability over N-(4-methoxyphenyl)benzenesulfonamide (), though it may reduce solubility compared to polar groups like dimethylamino (e.g., ’s diethylamino variant) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.